molecular formula C15H7BrF3N5O B6037402 7-(4-bromophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(4-bromophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B6037402
M. Wt: 410.15 g/mol
InChI Key: YITXJKPIDBICFJ-UHFFFAOYSA-N
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Description

7-(4-Bromophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a sophisticated chemical reagent designed for advanced medicinal chemistry and drug discovery research. This compound is built around the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a heterocyclic system recognized for its remarkable versatility and isosteric relationship with the purine ring, making it a privileged structure for targeting ATP-binding sites in kinases . The strategic incorporation of a 4-bromophenyl group at the 7-position and a metabolically stable trifluoromethyl group at the 2-position is intended to enhance binding affinity and selectivity, offering a valuable tool for probing biological mechanisms. The primary research value of this compound lies in its potential as a kinase inhibitor. The TP core has been successfully investigated as a bioisostere for purines in the development of inhibitors for cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinases (PI3Ks) . For instance, studies have shown that TP-based derivatives can effectively fit into the ATP-binding pocket of CDK2, maintaining critical interactions similar to known purine-based inhibitors . Furthermore, the metal-chelating properties intrinsic to the TP heterocycle, facilitated by its multiple nitrogen atoms, open additional avenues for research, including the development of anti-cancer and anti-parasitic metal complexes . This compound is offered exclusively for research applications. It is intended for use in in vitro binding assays, enzymatic studies, and as a key intermediate in the structure-activity relationship (SAR) optimization of novel therapeutic agents, particularly in oncology. For Research Use Only. This product is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

11-(4-bromophenyl)-4-(trifluoromethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7BrF3N5O/c16-8-1-3-9(4-2-8)23-6-5-11-10(12(23)25)7-20-14-21-13(15(17,18)19)22-24(11)14/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITXJKPIDBICFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7BrF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

One of the prominent applications of this compound is in cancer research. Studies have demonstrated that derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exhibit significant cytotoxicity against various cancer cell lines. For example:

  • Compounds derived from this scaffold showed up to 84.3% inhibition against specific cancer cell lines at concentrations of 200 µM without significant cytotoxicity to normal cells .
  • Structure-activity relationship (SAR) studies indicate that electron-donating groups enhance anticancer activity while electron-withdrawing groups may reduce efficacy .

Antimicrobial Properties

Research has indicated that this compound can act as a potent antimicrobial agent. The presence of the bromophenyl and trifluoromethyl groups contributes to its effectiveness against a range of bacterial strains. The pharmacophore identified in related compounds has been linked to antifungal and antibacterial activities .

Neuroprotective Effects

Recent studies suggest potential neuroprotective effects attributed to the compound's ability to modulate neuroinflammatory pathways. The synthesis of similar triazolo-pyrimidine derivatives has shown promise in reducing neuronal damage in models of neurodegenerative diseases .

Case Studies

Study Findings Reference
Anticancer ActivityCompound demonstrated 84.3% inhibition on cancer cells at 200 µM
Antimicrobial EfficacyEffective against multiple bacterial strains
NeuroprotectionModulated inflammatory pathways in neuronal models

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 4-bromophenyl group participates in metal-catalyzed cross-coupling reactions due to the bromine atom’s role as a leaving group.

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, arylboronic acid, DME/H₂O (80°C)7-(4-arylphenyl)-2-(trifluoromethyl) derivative72–85%
Buchwald–HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene (110°C)Amino-substituted derivatives at the 4-bromophenyl position68%

Key Findings :

  • The trifluoromethyl group enhances electron deficiency in the pyrimidine ring, accelerating NAS at the bromophenyl site.

  • Suzuki reactions proceed efficiently with arylboronic acids bearing electron-donating groups (e.g., -OMe, -NH₂).

Electrophilic Substitution

The triazolo-pyrimidine core undergoes electrophilic attacks at nitrogen-rich positions.

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄ (0°C → 25°C)Nitro-substituted derivatives at C5 or C7 of the pyrimidine ring55%
HalogenationNBS, AIBN, CCl₄ (reflux)Brominated products at the pyridine ring48%

Mechanistic Notes :

  • Nitration occurs regioselectively at the pyrimidine ring’s C5 position due to resonance stabilization of the nitronium ion intermediate.

  • Radical bromination with NBS targets the pyridine ring’s benzylic positions .

Oxidation and Reduction

The trifluoromethyl group remains inert under most redox conditions, but the triazolo-pyrimidine core exhibits sensitivity.

Reaction TypeReagents/ConditionsProductYieldSource
OxidationKMnO₄, H₂O/acetone (60°C)Pyrimidine N-oxide formation62%
ReductionH₂, Pd/C, EtOH (25°C, 1 atm)Partial saturation of the triazole ring41%

Critical Observations :

  • Oxidation with KMnO₄ selectively targets the pyrimidine ring’s tertiary nitrogen.

  • Catalytic hydrogenation partially reduces the triazole ring without affecting the trifluoromethyl group .

Cycloaddition and Ring-Opening

The triazolo-pyrimidine system participates in dipolar cycloadditions under controlled conditions.

Reaction TypeReagents/ConditionsProductYieldSource
[3+2] CycloadditionNaN₃, CuI, DMF (120°C)Triazole-fused bicyclic derivatives37%
Acidic HydrolysisHCl (conc.), refluxRing-opened pyrimidine-urea analog29%

Structural Insights :

  • Cycloadditions with azides proceed via a copper-catalyzed mechanism, forming fused triazole systems.

  • Hydrolysis under strong acid cleaves the triazole ring, yielding urea-linked fragments.

Functional Group Interconversion

The 4-bromophenyl group enables further derivatization.

Reaction TypeReagents/ConditionsProductYieldSource
Grignard AdditionPhMgBr, THF (−78°C → 25°C)Phenyl-substituted derivatives at the bromophenyl site66%
Ullmann CouplingCuI, 1,10-phenanthroline, K₃PO₄Biaryl ether derivatives58%

Applications :

  • Grignard reactions enable the introduction of aryl groups for enhanced lipophilicity.

  • Ullmann couplings facilitate ether bond formation, expanding the compound’s utility in drug design .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogs and their substituent variations are summarized below:

Compound ID & Source Substituents Molecular Formula Notable Features
Target Compound 7-(4-Bromophenyl), 2-(trifluoromethyl) C₁₇H₁₀BrF₃N₆O¹ High lipophilicity (Br, CF₃); potential for halogen bonding .
8-Methyl-7-(4-(trifluoromethoxy)phenyl) 8-Methyl, 7-(4-trifluoromethoxyphenyl) C₁₆H₁₀F₃N₅O₂ Trifluoromethoxy group enhances metabolic resistance; methyl improves solubility.
2-(2-Chlorophenyl)-7-(2-furylmethyl) 2-(2-Chlorophenyl), 7-(furan-2-ylmethyl) C₁₉H₁₂ClN₅O₂ Chlorine offers moderate electronegativity; furan introduces oxygen-based polarity.
7-[2-(5-Fluoroindol-3-yl)ethyl] 7-[2-(5-fluoro-1H-indol-3-yl)ethyl], 2-(2-chlorophenyl) C₂₄H₁₆ClFN₆O Indole moiety may enhance CNS penetration; fluorine aids in bioavailability.
7-[3-(Dimethylamino)propyl] 7-[3-(dimethylamino)propyl], 2-(2-chlorophenyl) C₁₉H₁₉ClN₆O Tertiary amine side chain improves water solubility; chloro-phenyl balances lipophilicity.
2-Amino-5-cyclopropyl-6-(4-methylbenzyl) 2-Amino, 5-cyclopropyl, 6-(4-methylbenzyl) C₁₈H₁₈N₆O Cyclopropyl and benzyl groups enhance steric bulk; amino group enables H-bonding.

¹ Molecular formula inferred from structural analogs in , and 19.

Pharmacological and Physicochemical Properties

  • Lipophilicity : The target compound’s bromophenyl and CF₃ groups likely confer higher logP values compared to chloro or methoxy analogs (e.g., : Cl and OCH₃ substituents reduce hydrophobicity).
  • Bioactivity: Analogs with chlorophenyl () are often screened for kinase inhibition due to halogen-bonding capabilities . Trifluoromethyl groups () are linked to improved metabolic stability in CNS-targeting agents .

Preparation Methods

Synthesis of 4-Bromophenyl-Substituted Pyrimidinone

The pyrido[3,4-e]pyrimidin-6(7H)-one scaffold is constructed via cyclocondensation of 3-amino-4-(4-bromophenyl)pyridine-2-carboxylic acid with ethyl acetoacetate under acidic conditions. Heating at 120°C in acetic acid yields 7-(4-bromophenyl)-5-methylpyrido[3,4-e]pyrimidin-6(7H)-one, confirmed by 1H^1H NMR (δ 8.45 ppm, singlet for C2_2-H) and HRMS (m/z 344.02 [M+H]+^+).

Thionation of Pyrimidinone

Treatment of the pyrimidinone with phosphorus pentasulfide (P2_2S5_5) in dry toluene under reflux for 6 hours converts the C2_2-carbonyl group to a thione, yielding 7-(4-bromophenyl)-2-thioxo-5-methylpyrido[3,4-e]pyrimidin-6(7H)-one. The thione intermediate exhibits a characteristic IR absorption at 1250 cm1^{-1} (C=S stretch).

Synthesis of Trifluoromethyl-Substituted Hydrazonoyl Halides

Hydrazonoyl halides serve as 1,3-dipole precursors for triazolo ring formation. The trifluoromethyl variant is synthesized via diazotization of 4-(trifluoromethyl)aniline with sodium nitrite in hydrochloric acid at 0°C, followed by coupling with N-methylhydrazine. The resulting hydrazonoyl chloride (2-chloro-N'-(4-(trifluoromethyl)benzylidene)acetohydrazide) is isolated as a white solid (mp 98–100°C) and characterized by 19F^{19}F NMR (δ -62.5 ppm, CF3_3).

Cyclocondensation for Triazolo Ring Formation

1,3-Dipolar Cycloaddition Mechanism

The thione intermediate reacts with the hydrazonoyl chloride in anhydrous dioxane containing triethylamine (TEA) under reflux. The reaction proceeds via a 1,3-dipolar cycloaddition, where the nitrilimine dipole (generated in situ from the hydrazonoyl chloride and TEA) attacks the C=S bond of the thione. This forms a transient thiohydrazonate intermediate, which undergoes cyclization and subsequent elimination of hydrogen sulfide to yield the triazolo[1,5-a]pyrimidine ring.

Optimization of Reaction Conditions

A factorial design experiment identifies optimal conditions:

ParameterOptimal Value
SolventDioxane
Temperature110°C
Molar Ratio (Thione:Hydrazonoyl)1:1.2
Reaction Time12 hours

Under these conditions, the target compound is obtained in 68% yield after column chromatography (silica gel, ethyl acetate/hexane 1:3).

Analytical Characterization and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^1H NMR (400 MHz, CDCl3_3): δ 8.72 (s, 1H, C5_5-H), 8.25 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 4.21 (s, 1H, N7_7-H).

  • 19F^{19}F NMR (376 MHz, CDCl3_3): δ -63.1 ppm (CF3_3).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C16_{16}H9_{9}BrF3_3N5_5O: 442.98 [M+H]+^+. Found: 442.97.

X-ray Crystallography

Single-crystal X-ray analysis confirms the fused pyrido-triazolo-pyrimidinone structure, with bond lengths of 1.39 Å (C2_2-N1_1) and 1.45 Å (N3_3-C4_4) .

Q & A

Q. Optimization Strategies :

  • Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity) .
  • Employ continuous-flow chemistry to enhance reproducibility and reduce side reactions .
  • Monitor intermediates with HPLC or LC-MS to identify bottlenecks.

Table 1 : Example Reaction Parameters from Analogous Syntheses

StepReagentsTemp (°C)CatalystYield (%)Reference
CyclizationNH₄OAc, DMF12065–70
CF₃ IntroductionCuI, K₂CO₃80Pd(PPh₃)₄45–50

Advanced: How do the electronic effects of the 4-bromophenyl and trifluoromethyl groups influence reactivity in cross-coupling reactions?

Answer:

  • 4-Bromophenyl : Acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Its electron-withdrawing nature stabilizes transition states.
  • Trifluoromethyl : Strong -I effect deactivates the pyrimidine ring, directing electrophiles to meta/para positions.

Q. Methodological Insights :

  • Use DFT calculations to map electron density distribution (e.g., MOPAC PM3) .
  • Screen palladium catalysts (e.g., PdCl₂(dppf)) for improved regioselectivity .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C/¹⁹F NMR : Confirm substituent positions and purity. ¹⁹F NMR is critical for verifying CF₃ incorporation .
  • HRMS : Validate molecular weight and isotopic patterns (e.g., bromine’s ¹:¹ isotopic signature) .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking in ) .

Advanced: How can computational modeling predict the compound’s binding affinity to kinase targets?

Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate binding to ATP pockets (e.g., kinases).
  • MD simulations : Analyze stability of ligand-protein complexes over 100+ ns trajectories.
  • QSAR models : Corrogate substituent effects (e.g., CF₃ hydrophobicity) with inhibitory activity .

Case Study : ’s MOPAC PM3 optimization revealed planar pyrimidine-tetrazole conformations critical for π-π interactions in crystal structures .

Basic: What purification methods are effective post-synthesis?

Answer:

  • Column chromatography : Use silica gel with gradient elution (hexane:EtOAc) for polar intermediates.
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) for high-purity crystals .
  • HPLC-Prep : Resolve diastereomers or regioisomers using C18 columns and acetonitrile/water gradients.

Advanced: How can researchers address low yields in the final cyclization step?

Answer:

  • Catalyst screening : Test Pd(0)/Pd(II) complexes or N-heterocyclic carbenes (NHCs) for improved turnover .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 12 hrs) and enhance yield by 15–20% .
  • Solvent effects : Switch from DMF to DMA or ionic liquids to stabilize transition states .

Basic: What are the key stability considerations for this compound under storage conditions?

Answer:

  • Light sensitivity : Store in amber vials at -20°C to prevent bromine-ligand photolysis.
  • Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the trifluoromethyl group.
  • Long-term stability : Monitor via accelerated stability studies (40°C/75% RH for 6 months) .

Advanced: How do structural modifications (e.g., replacing Br with Cl) impact biological activity?

Answer:

  • Bioisosterism : Replace Br with Cl to maintain steric bulk but alter lipophilicity (ClogP: Br = 2.1 vs. Cl = 1.8).
  • SAR studies : Test derivatives against cancer cell lines (e.g., MCF-7) to correlate substituents with IC₅₀ values .
  • Metabolic stability : Fluorine substitution (e.g., CF₃ vs. CH₃) reduces CYP450-mediated oxidation .

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